molecular formula C16H15BrN2O3 B14764487 Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate

Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate

Cat. No.: B14764487
M. Wt: 363.21 g/mol
InChI Key: USOOVOQLELAINT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(3-bromophenyl)ureido)benzoate is an organic compound that belongs to the class of esters and ureas It is characterized by the presence of a bromophenyl group attached to a ureido group, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(3-bromophenyl)ureido)benzoate typically involves a multi-step process. One common method is the reaction of 3-bromophenyl isocyanate with 3-aminobenzoic acid ethyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the ureido linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(3-bromophenyl)ureido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted phenylureido benzoates.

    Hydrolysis: Formation of 3-(3-(3-bromophenyl)ureido)benzoic acid and ethanol.

    Reduction: Formation of 3-(3-(3-bromophenyl)ureido)benzylamine.

Scientific Research Applications

Ethyl 3-(3-(3-bromophenyl)ureido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(3-bromophenyl)ureido)benzoate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-(4-bromophenyl)ureido)benzoate
  • Ethyl 3-(3-(2-bromophenyl)ureido)benzoate
  • Ethyl 3-(3-(3-chlorophenyl)ureido)benzoate

Uniqueness

Ethyl 3-(3-(3-bromophenyl)ureido)benzoate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

ethyl 3-[(3-bromophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-5-3-7-13(9-11)18-16(21)19-14-8-4-6-12(17)10-14/h3-10H,2H2,1H3,(H2,18,19,21)

InChI Key

USOOVOQLELAINT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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